N1-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide
Description
This compound is a synthetic oxalamide derivative characterized by its unique hybrid structure incorporating two furan rings (positions 2 and 3), a hydroxyethyl linker, and a 2-(trifluoromethyl)phenyl group. Oxalamides are known for their diverse biological activities, including roles as enzyme inhibitors, flavoring agents, or agrochemicals, depending on substituent modifications . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the furan moieties may contribute to π-π stacking interactions in biological targets .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-N'-[2-(trifluoromethyl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O5/c20-19(21,22)13-4-1-2-5-14(13)24-17(26)16(25)23-11-18(27,12-7-9-28-10-12)15-6-3-8-29-15/h1-10,27H,11H2,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMVQLUJVZCETG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C(=O)NCC(C2=COC=C2)(C3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of furan rings, a hydroxyethyl group, and a trifluoromethyl-substituted phenyl moiety. These functional groups are known to influence the compound's reactivity and interaction with biological targets.
- Molecular Formula : C20H20F3N3O4
- Molecular Weight : 421.39 g/mol
- CAS Number : 2034622-13-2
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of hydroxyl and oxalamide functional groups enhances hydrogen bonding capabilities, which may facilitate interactions with protein structures.
Potential Mechanisms Include :
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate receptor activity through competitive inhibition or allosteric mechanisms.
- Antioxidant Activity : The furan moieties may contribute to antioxidant properties, scavenging free radicals and reducing oxidative stress.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound has potential anticancer properties. In vitro assays have shown cytotoxic effects against various cancer cell lines, possibly due to its ability to induce apoptosis or inhibit cell proliferation.
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, potentially beneficial in treating conditions characterized by chronic inflammation.
Research Findings and Case Studies
A variety of studies have explored the biological activity of this compound:
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Furan Derivatives : Starting materials containing furan rings are reacted under controlled conditions.
- Introduction of Hydroxyethyl Group : This step involves nucleophilic substitution reactions to attach the hydroxyethyl moiety.
- Oxalamide Formation : The final step includes coupling reactions to form the oxalamide linkage.
Analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on core motifs: oxalamide backbone , furan/heterocyclic substituents , and trifluoromethylphenyl groups . Below is a comparative analysis with key examples from literature and patents:
Oxalamide Derivatives with Aromatic Substitutions
Furan-Containing Amides
Trifluoromethylphenyl Derivatives
Key Research Findings and Data
Structural Advantages of the Target Compound
- Dual Furan Rings: Potential for enhanced binding to fungal cytochrome P450 enzymes or carbohydrate-active domains due to furan’s electron-rich aromatic system .
- Trifluoromethyl Group: Improves pharmacokinetic properties (e.g., logP ~3.5 predicted) compared to non-fluorinated analogs .
- Hydroxyethyl Linker : May confer flexibility for target engagement, unlike rigid analogs like S336 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
